Clamikalant

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Clamikalant tiene varias aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades y comportamientos de los canales KATP.

Biología: Los investigadores utilizan this compound para investigar procesos celulares que involucran canales de potasio.

Mecanismo De Acción

Clamikalant ejerce sus efectos bloqueando los canales de potasio sensibles al ATP. Se dirige específicamente a los canales KATP compuestos por K6.2/SUR1, lo que lleva a la inhibición del flujo de iones de potasio a través de estos canales. Esta acción da como resultado la despolarización celular y el aumento de la excitabilidad de las células afectadas .

Análisis Bioquímico

Biochemical Properties

Clamikalant interacts with ATP-sensitive potassium channels, specifically the KIR6.2/SUR1-composed K(ATP) channels . The nature of this interaction is inhibitory, as this compound acts as a blocker for these channels .

Cellular Effects

This compound has a more potent inhibitory effect on KATPs in cardiac muscle cells compared to those found in pancreatic beta-cells or in the coronary vascular system . It inhibits currents via human SUR2A/KIR6.2 channel with an IC50 of 4300 nM .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ATP-sensitive potassium channels. As a blocker, it inhibits the function of these channels, specifically the KIR6.2/SUR1-composed K(ATP) channels .

Métodos De Preparación

Clamikalant se puede sintetizar a través de múltiples rutas. Un método común implica la reacción de isotiocianato de metilo con N-[2-[3-(aminosulfonil)-4-metoxifenil]etil]-5-cloro-2-metoxibenzamida. El proceso típicamente involucra la disolución de los materiales de partida en dimetilformamida, la adición de hidruro de sodio y el calentamiento de la mezcla . Las condiciones de reacción incluyen:

Solvente: Dimetilformamida

Base: Hidruro de sodio

Temperatura: 80°C

Rendimiento: 96%

Análisis De Reacciones Químicas

Clamikalant se somete a diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia de grupos cloro y metoxi.

Oxidación y Reducción: El compuesto se puede oxidar o reducir en condiciones específicas, aunque las vías detalladas se reportan con menos frecuencia.

Reactivos y Condiciones Comunes: Los reactivos típicos incluyen hidruro de sodio e isotiocianato de metilo, y las reacciones a menudo se llevan a cabo en dimetilformamida a temperaturas elevadas.

Comparación Con Compuestos Similares

Clamikalant es único en su selectividad para los canales KATP compuestos por K6.2/SUR1. Los compuestos similares incluyen:

Glibenclamida: Otro bloqueador de los canales KATP, pero con una selectividad más amplia.

Tolbutamida: Un compuesto de sulfonilurea que también se dirige a los canales KATP, pero con diferentes propiedades farmacocinéticas.

Diazoxida: Un abridor de los canales KATP, utilizado para diferentes fines terapéuticos.

Propiedades

IUPAC Name |

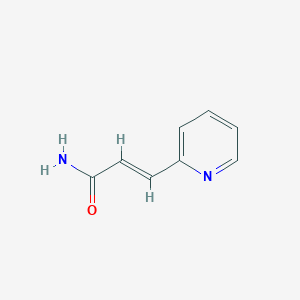

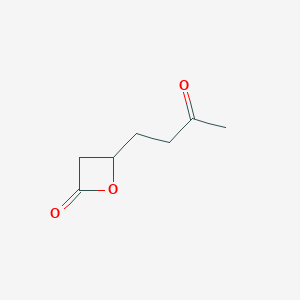

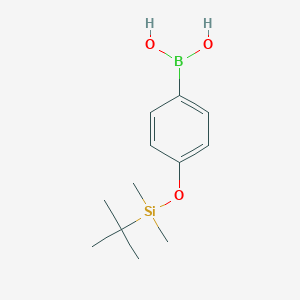

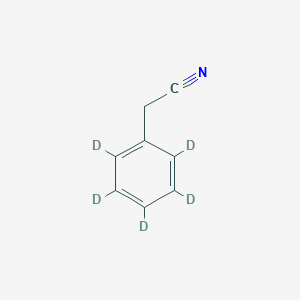

5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTKXGKPBOLHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

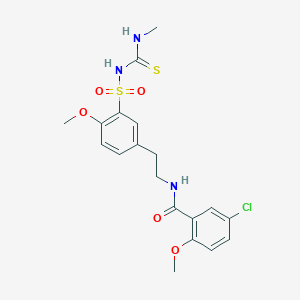

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166522 | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158751-64-5 | |

| Record name | 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158751-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clamikalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAMIKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Clamikalant interact with its target and what are the downstream effects?

A1: this compound is a cardioselective blocker of ATP-sensitive potassium channels (KATP) [, ]. By binding to these channels, it prevents them from opening and allowing potassium ions to flow out of the cell. This inhibition of potassium efflux leads to a prolongation of the cardiac action potential duration, particularly during ischemia, without significantly affecting hemodynamic parameters []. This mechanism underlies this compound's antiarrhythmic effects.

Q2: What evidence is there for this compound's efficacy in preclinical models?

A2: this compound has demonstrated promising antiarrhythmic effects in various preclinical models. In dogs with ventricular fibrillation, it effectively prevented ischemia-induced reductions in refractory period, a key factor contributing to arrhythmias []. Furthermore, it exhibited antiarrhythmic properties in isolated hearts from rabbits without interfering with post-ischemic hyperemia, suggesting a beneficial safety profile in this context [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

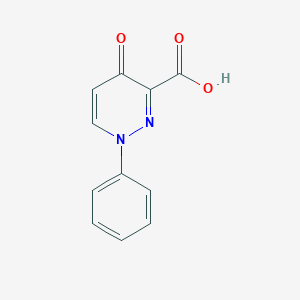

![2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B120865.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B120894.png)